6-MTHQ Exhibits 5- to 10-Fold Enhanced Potency Over Oxidized Quinoxaline Analogs
In a SAR study of cholesteryl ester transfer protein (CETP) inhibitors, the tetrahydroquinoxaline scaffold (QTO) was compared to the oxidized 1,4-dihydroquinoxaline-2,3-dione scaffold (QX). For compounds with identical benzene ring substitution patterns, QTOs were generally 5-10 times more potent than the corresponding QXs [1].
| Evidence Dimension | Inhibitory potency (IC50) against CETP |
|---|---|
| Target Compound Data | Tetrahydroquinoxaline (QTO) scaffold |
| Comparator Or Baseline | 1,4-Dihydroquinoxaline-2,3-dione (QX) scaffold |
| Quantified Difference | 5- to 10-fold increase in potency |
| Conditions | In vitro CETP inhibition assay |
Why This Matters
This demonstrates that the reduced tetrahydroquinoxaline core, characteristic of 6-MTHQ, provides a fundamental potency advantage over oxidized quinoxaline derivatives, directly impacting lead selection in cardiovascular drug discovery programs.
- [1] Eary, C. T., Jones, Z. S., Groneberg, R. D., et al. (2007). Tetrazole and ester substituted tetrahydoquinoxalines as potent cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2608-2613. View Source
